![molecular formula C8H13ClO B2700826 3-(Chloromethyl)hept-1-yn-3-ol CAS No. 128650-03-3](/img/structure/B2700826.png)
3-(Chloromethyl)hept-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(Chloromethyl)hept-1-yn-3-ol” is a chemical compound with the molecular formula C8H13ClO . It has a molecular weight of 160.64 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)hept-1-yn-3-ol” are not fully detailed in the sources I found. It’s known that it has a molecular weight of 160.64 , but other properties like boiling point, melting point, solubility, etc., are not provided.Scientific Research Applications
Luminescent Agents for Biological Imaging
A study introduced a thiol-reactive luminescent agent, the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, which demonstrates accumulation in mitochondria, highlighting its potential as a luminescent agent for specific targeting in fluorescence microscopy and biological imaging (Amoroso et al., 2008).
Enhancement of Polymer Field-Effect Mobilities
Research on solvents with higher boiling points for the spin-coating of poly(3-hexylthiophene) (P3HT) films revealed that using solvents like 1,2,4-trichlorobenzene can significantly improve field-effect mobilities. This study points to the importance of solvent choice in controlling the microstructure and enhancing the performance of organic semiconductors (Chang et al., 2004).
Novel Farnesyl Protein Transferase Inhibitors
A three-dimensional pharmacophore model generated to correlate the biological activity of farnesyl protein transferase (FPT) inhibitors revealed several compounds exhibiting in vitro FPT inhibitory activity. This study underscores the utility of 3D-QSAR software in identifying novel inhibitors for therapeutic applications (Kaminski et al., 1997).
Stereoselective Synthesis of Organic Compounds
The stereoselective synthesis of methylene oxindoles through a palladium(II)-catalyzed intramolecular cross-coupling of carbamoyl chlorides was reported, highlighting a method for generating biologically relevant oxindole cores with high stereochemical purity. This research offers insight into the mechanism and selectivity of such transformations, beneficial for the development of pharmaceuticals (Le et al., 2016).
properties
IUPAC Name |
3-(chloromethyl)hept-1-yn-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-3-5-6-8(10,4-2)7-9/h2,10H,3,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEALFIPMTNLHDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCl)(C#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)hept-1-yn-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.